Cas no 1598712-80-1 ((1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride)

1598712-80-1 structure
Productnaam:(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
CAS-nummer:1598712-80-1
MF:C6H9ClN2O2S
MW:208.665858983994
MDL:MFCD26939498
CID:5245256
PubChem ID:84780385
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- 1H-Pyrazole-5-methanesulfonyl chloride, 1-ethyl-
- (1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
-
- MDL: MFCD26939498
- Inchi: 1S/C6H9ClN2O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3
- InChI-sleutel: BFIZDEHPIKBYMZ-UHFFFAOYSA-N
- LACHT: N1(CC)C(CS(Cl)(=O)=O)=CC=N1
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066459-1g |
(2-Ethyl-2h-pyrazol-3-yl)-methanesulfonyl chloride |
1598712-80-1 | 95% | 1g |
¥5481.0 | 2023-04-10 | |
Enamine | EN300-286772-2.5g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-286772-10.0g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-286772-0.5g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-286772-0.1g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-286772-1.0g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-286772-10g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 10g |
$3622.0 | 2023-09-06 | ||
Enamine | EN300-286772-0.05g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-286772-5g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 5g |
$2443.0 | 2023-09-06 | ||
Enamine | EN300-286772-5.0g |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
1598712-80-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride Gerelateerde literatuur
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
1598712-80-1 ((1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride) Gerelateerde producten
- 1448030-94-1(2-3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl-6-methoxy-1H-indole)
- 1539128-72-7(2-(3-chloro-2-methoxyphenyl)-2-methylpropan-1-ol)
- 2228572-87-8(2-bromo-1-(furan-3-yl)ethan-1-ol)
- 2680753-63-1(2-[4-(2,2,2-trifluoro-N-methylacetamido)phenoxy]acetic acid)
- 1058496-38-0(2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide)
- 2252340-11-5((6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride)
- 2248418-52-0(Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate)
- 1805921-24-7(2-Bromo-6-(difluoromethyl)-4-methoxypyridine-3-methanol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2021428-58-8(5-(2-Chloro-6-fluorophenyl)oxazole)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1598712-80-1)(1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):718.0